Cas no 2248213-54-7 ((1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine)

(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine structure
2248213-54-7 structure
商品名:(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine
CAS番号:2248213-54-7
MF:C9H17N
メガワット:139.23798251152
CID:6494279
PubChem ID:137938036

(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine 化学的及び物理的性質

名前と識別子

    • (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine
    • EN300-6505823
    • (1R)-1-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
    • 2248213-54-7
    • インチ: 1S/C9H17N/c1-6(10)7-2-3-8-5-9(8)4-7/h6-9H,2-5,10H2,1H3/t6-,7?,8?,9?/m1/s1
    • InChIKey: UQCXBRCQXWPXNU-LJSVPSOQSA-N
    • ほほえんだ: N[C@H](C)C1CCC2CC2C1

計算された属性

  • せいみつぶんしりょう: 139.136099547g/mol
  • どういたいしつりょう: 139.136099547g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 26Ų

(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6505823-0.25g
(1R)-1-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
2248213-54-7 95.0%
0.25g
$1235.0 2025-03-14
Enamine
EN300-6505823-0.05g
(1R)-1-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
2248213-54-7 95.0%
0.05g
$1129.0 2025-03-14
Enamine
EN300-6505823-2.5g
(1R)-1-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
2248213-54-7 95.0%
2.5g
$2631.0 2025-03-14
Enamine
EN300-6505823-5.0g
(1R)-1-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
2248213-54-7 95.0%
5.0g
$3894.0 2025-03-14
Enamine
EN300-6505823-0.5g
(1R)-1-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
2248213-54-7 95.0%
0.5g
$1289.0 2025-03-14
Enamine
EN300-6505823-10.0g
(1R)-1-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
2248213-54-7 95.0%
10.0g
$5774.0 2025-03-14
Enamine
EN300-6505823-1.0g
(1R)-1-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
2248213-54-7 95.0%
1.0g
$1343.0 2025-03-14
Enamine
EN300-6505823-0.1g
(1R)-1-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
2248213-54-7 95.0%
0.1g
$1183.0 2025-03-14

(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine 関連文献

(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamineに関する追加情報

Chemical Profile of (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine and CAS No. 2248213-54-7

(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine, identified by the CAS number 2248213-54-7, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate bicyclic structure, presents a unique set of chemical and pharmacological properties that make it a promising candidate for various therapeutic applications.

The structure of (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine consists of a seven-membered bicyclic framework fused with an ethylamine side chain, which contributes to its high molecular complexity and potential for diverse biological interactions. The stereochemistry at the chiral center, specifically the (1R) configuration, plays a crucial role in determining its pharmacokinetic behavior and therapeutic efficacy.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The bicyclic scaffold found in (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine is known to enhance binding affinity and selectivity towards various biological targets, making it an attractive scaffold for drug discovery programs. Researchers have leveraged this structural feature to develop novel molecules with improved pharmacological profiles.

One of the most compelling aspects of CAS No. 2248213-54-7 is its potential application in the development of central nervous system (CNS) therapeutics. The bulky bicyclic group and the amine moiety contribute to blood-brain barrier penetration, which is essential for effective CNS drug delivery. Preclinical studies have demonstrated that derivatives of this compound exhibit promising activities in models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.

The synthesis of (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine presents significant challenges due to its complex stereochemistry and the need for precise functional group manipulation. Advanced synthetic methodologies, such as asymmetric hydrogenation and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These synthetic strategies not only highlight the compound's structural complexity but also showcase the advancements in synthetic organic chemistry that enable the production of such intricate molecules.

The pharmacological evaluation of CAS No. 2248213-54-7 has revealed several intriguing properties that warrant further investigation. In vitro studies have shown that this compound interacts with multiple neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in mood regulation and cognitive function. Additionally, preliminary data suggest that it may exhibit neuroprotective effects by modulating oxidative stress pathways and inhibiting inflammatory responses.

The potential therapeutic applications of (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine extend beyond CNS disorders. Research indicates that this compound may have utility in treating inflammatory conditions by targeting key mediators of inflammation such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its structural similarity to known bioactive molecules suggests that it could serve as a scaffold for designing next-generation therapeutics with enhanced efficacy and reduced side effects.

The development of novel drug candidates relies heavily on robust analytical techniques to characterize their chemical and biological properties. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have been instrumental in elucidating the structure-activity relationships (SAR) of CAS No. 2248213-54-7. These analytical methods provide critical insights into the molecular interactions that govern its pharmacological effects, enabling researchers to optimize its therapeutic potential.

The future prospects for (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine are promising, with ongoing research aimed at identifying new derivatives with improved pharmacokinetic profiles and target specificity. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these preclinical findings into clinical applications that benefit patients suffering from various diseases.

In conclusion, CAS No. 2248213-54-7 represents a significant advancement in the field of medicinal chemistry due to its unique structural features and promising pharmacological properties. The synthesis, characterization, and evaluation of this compound underscore the importance of innovative approaches in drug discovery and development, paving the way for novel therapeutic interventions across multiple disease areas.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd